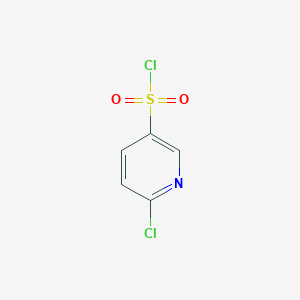
2-Chloropyridine-5-sulfonyl chloride
Cat. No. B041607
Key on ui cas rn:
6684-39-5
M. Wt: 212.05 g/mol
InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299111B2
Procedure details


A solution of 10 g (79.2 mmol) of 3-amino-6-chloropyridine in concentrated HCl (16 mL) and glacial acetic acid (89 mL) was cooled to 10° C. in an ice batch. 5.46 g (79.2 mmol) of sodium nitrite were added portionwise keeping the temperature below 15° C. The mixture was stirred for 1 h, then added dropwise to a solution of sulfur dioxide (ca. 27 mL), 2.77 g (16.2 mmol) of copper (II) chloride dihydrate and acetic acid (59 mL) in water (11 mL) over 10 min at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice/water (300 mL) and stirred for a further 15 min The resultant precipitate was isolated by filtration, washed with water (2×100 mL) and dried under reduced pressure to afford 12.99 g of 6-chloro-pyridine-3-sulfonyl chloride; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.62 (1 H, d, J=8.31 Hz), 8.26 (1 H, dd, J=8.56, 2.69 Hz), 9.04 (1 H, d, J=2.69 Hz).

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
copper (II) chloride dihydrate
Quantity
2.77 g
Type
catalyst
Reaction Step Three


[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.N([O-])=O.[Na+].[S:13](=[O:15])=[O:14].[ClH:16]>C(O)(=O)C.O.O.O.[Cu](Cl)Cl>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:7][CH:6]=1 |f:1.2,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=NC(=CC1)Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
89 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.46 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
copper (II) chloride dihydrate
|
|
Quantity
|
2.77 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[Cu](Cl)Cl
|
|
Name
|
|
|
Quantity
|
59 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
resultant precipitate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.99 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
